molecular formula C17H14FN3O2S B2626335 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide CAS No. 864858-94-6

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide

Cat. No.: B2626335
CAS No.: 864858-94-6
M. Wt: 343.38
InChI Key: JZNGLEQBULMHPG-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a thieno[2,3-c]pyridine core, makes it an interesting subject for research in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary targets of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.

Mode of Action

This compound: interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of these kinases .

Biochemical Pathways

The interaction of This compound with JNK2 and JNK3 kinases affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, differentiation, cell growth, and apoptosis.

Pharmacokinetics

The ADME properties of This compound The unique structure of this compound suggests potential for diverse applications, such as drug discovery and material synthesis.

Result of Action

The molecular and cellular effects of This compound ’s action are significant and dose-dependent. It causes an accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide typically involves multiple stepsThe final step involves the coupling of the thieno[2,3-c]pyridine derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-fluorobenzamide
  • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide

Uniqueness

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide is unique due to its specific substitution pattern and the presence of both acetyl and cyano groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGLEQBULMHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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